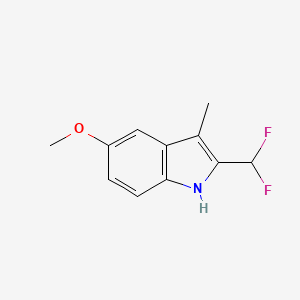
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a methoxy group, and a methyl group attached to an indole core. The presence of the difluoromethyl group is particularly noteworthy due to its impact on the compound’s chemical properties, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods can transfer the CF2H group to various substrates, including aromatic and heteroaromatic compounds, under stoichiometric or catalytic conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or organolithium reagents in THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its metabolic stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to proteins and enzymes. This interaction can modulate various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-methoxy-3-methyl-1H-indole
- 2-(Chlorodifluoromethyl)-5-methoxy-3-methyl-1H-indole
- 2-(Fluoromethyl)-5-methoxy-3-methyl-1H-indole
Comparison: 2-(Difluoromethyl)-5-methoxy-3-methyl-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. The difluoromethyl group also enhances the compound’s ability to act as a hydrogen bond donor, which can be advantageous in drug design .
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11F2NO/c1-6-8-5-7(15-2)3-4-9(8)14-10(6)11(12)13/h3-5,11,14H,1-2H3 |
InChI Key |
OTGAMVIICVPWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















